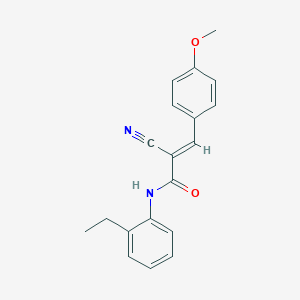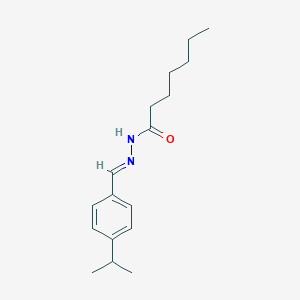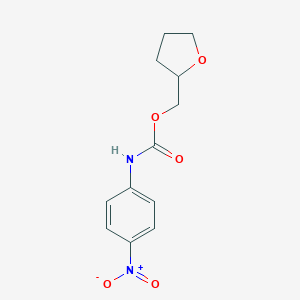
tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used in organic solvents like dimethylformamide.
Major Products Formed:
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
Scientific Research Applications
tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Industry: It can be used in the production of polymers and other materials due to its reactive carbamate group.
Mechanism of Action
The mechanism of action of tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate involves its interaction with biological targets through its carbamate group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Used as a reagent for synthesizing carbamates and carbonates.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of anticancer drugs.
Uniqueness: tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate is unique due to its tetrahydrofuran moiety, which imparts specific chemical properties and reactivity
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
oxolan-2-ylmethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O5/c15-12(19-8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) |
InChI Key |
REKFWYMOEPCWKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
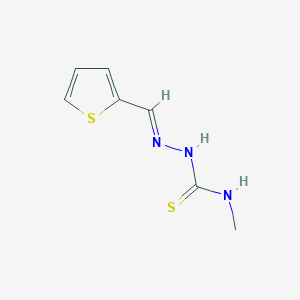
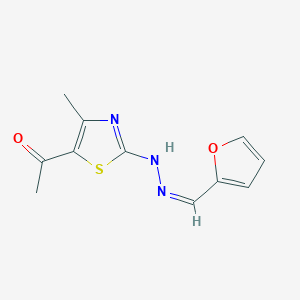
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)
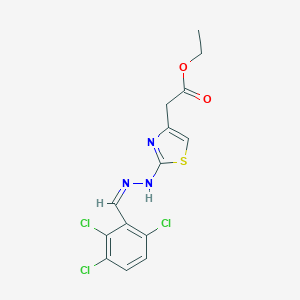
![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
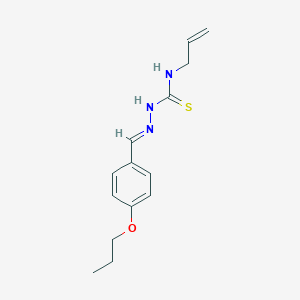
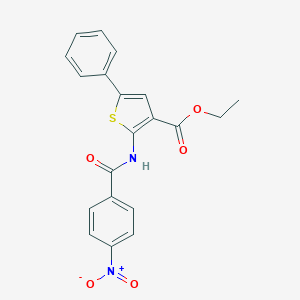
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
